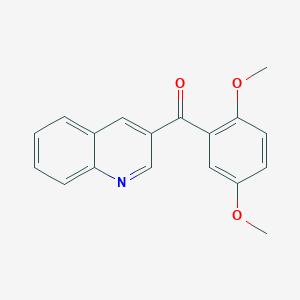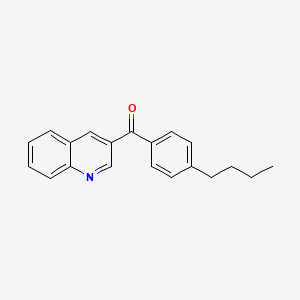
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a quinoline moiety through a methanone linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mecanismo De Acción
Target of Action
Quinoline derivatives, which include this compound, have been reported to exhibit a broad spectrum of biological activities . They are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinoline derivatives have been found to inhibit tyrosine kinase, alkylating agents, cell cycle arrest, angiogenesis inhibition, apoptosis induction, cell migration disruption, targeting Bcl-2, and inhibition of antimitotic tubulin polymerization .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Pharmacokinetics
Quinoline derivatives are known to have various pharmacokinetic properties . For instance, they are known to have broad-spectrum activity and excellent tissue penetration .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Heptyloxybenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone typically involves the following steps:
Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.
Coupling with Quinoline: The 4-heptyloxyphenol is then coupled with quinoline-3-carboxylic acid chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activities associated with quinoline derivatives.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds with potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities, including antimalarial and anticancer properties.
4-Hydroxyquinoline: Known for its antimicrobial and antiviral activities.
2-Phenylquinoline: Studied for its anticancer and anti-inflammatory properties.
Uniqueness
(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is unique due to the presence of the heptyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural modification can lead to improved bioavailability and efficacy compared to other quinoline derivatives.
Propiedades
IUPAC Name |
(4-heptoxyphenyl)-quinolin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-21-13-11-18(12-14-21)23(25)20-16-19-9-6-7-10-22(19)24-17-20/h6-7,9-14,16-17H,2-5,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOWEJVIWMKXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














